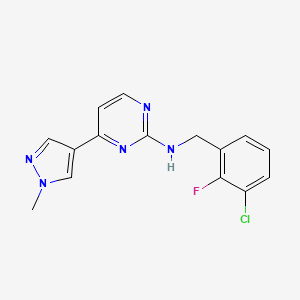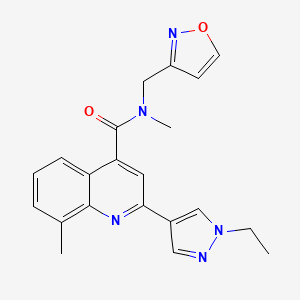![molecular formula C19H32N2O2 B4260586 N,3,5-trimethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B4260586.png)
N,3,5-trimethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]adamantane-1-carboxamide
Übersicht
Beschreibung
N,3,5-trimethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]adamantane-1-carboxamide is a synthetic compound that belongs to the adamantane family. This compound is also known as memantine and is used for treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Memantine acts as an NMDA receptor antagonist and regulates the activity of glutamate, which is an important neurotransmitter in the brain.
Wirkmechanismus
Memantine acts as an NMDA receptor antagonist and regulates the activity of glutamate, which is an important neurotransmitter in the brain. Glutamate is involved in various physiological processes such as learning, memory, and synaptic plasticity. However, excessive glutamate activity can lead to neuronal damage and cell death. Memantine blocks the excessive activity of glutamate and protects the neurons from damage.
Biochemical and Physiological Effects:
Memantine has been shown to improve cognitive function and memory in patients with Alzheimer's disease. It also has a neuroprotective effect and can prevent neuronal damage in Parkinson's disease and multiple sclerosis. Memantine has also been shown to reduce anxiety and depression in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Memantine has several advantages as a research tool. It is a well-characterized compound with a known mechanism of action. It is also relatively safe and has few side effects. However, memantine has some limitations as a research tool. It is a relatively expensive compound, and its synthesis is complex. Memantine also has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for memantine research. One area of interest is the development of new memantine derivatives with improved pharmacokinetic properties. Another area of interest is the study of memantine in combination with other drugs for the treatment of neurological disorders. Memantine has also been studied for its potential in treating addiction, and further research in this area is needed. Additionally, the role of memantine in regulating synaptic plasticity and neurogenesis is an area of active research.
Wissenschaftliche Forschungsanwendungen
Memantine has been extensively studied for its therapeutic potential in various neurological disorders. It has been shown to improve cognitive function and memory in patients with Alzheimer's disease. It also has a neuroprotective effect and can prevent neuronal damage in Parkinson's disease and multiple sclerosis. Memantine has also been studied for its potential in treating depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N,3,5-trimethyl-N-[4-(methylamino)-4-oxobutan-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-13(6-15(22)20-4)21(5)16(23)19-9-14-7-17(2,11-19)10-18(3,8-14)12-19/h13-14H,6-12H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKWSNYRQANBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC)N(C)C(=O)C12CC3CC(C1)(CC(C3)(C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-3-[4-(methylsulfonyl)phenyl]-2-pyridinamine](/img/structure/B4260505.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(3-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4260507.png)
![N-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B4260510.png)
![1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B4260520.png)
![(1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine](/img/structure/B4260532.png)

![1-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B4260553.png)

![1-[(5-chloro-2-thienyl)methyl]-4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B4260563.png)
![ethyl 3-benzyl-1-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B4260568.png)
![(3R*,4R*)-1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4260570.png)
![N-methyl-2-{[3'-(1H-pyrazol-3-yl)-3-biphenylyl]oxy}ethanamine trifluoroacetate](/img/structure/B4260572.png)
amino]butan-1-ol](/img/structure/B4260593.png)
![5-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B4260601.png)